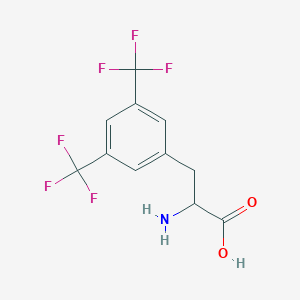

3,5-Bis(trifluorométhyl)-DL-phénylalanine

Vue d'ensemble

Description

3,5-Bis(trifluoromethyl)-DL-phenylalanine is a synthetic amino acid derivative characterized by the presence of two trifluoromethyl groups attached to the phenyl ring. This compound is of significant interest in various fields of research due to its unique chemical properties, including its high electronegativity and lipophilicity, which are imparted by the trifluoromethyl groups.

Applications De Recherche Scientifique

Développement d'agents antimicrobiens

3,5-Bis(trifluorométhyl)-DL-phénylalanine : des dérivés ont été synthétisés et étudiés pour leurs propriétés d'inhibition de croissance puissantes contre les bactéries résistantes aux médicaments . Ces composés ont montré une efficacité contre des agents pathogènes menaçants comme le SARM (Staphylococcus aureus résistant à la méthicilline) et les EVR (Enterocoques résistants à la vancomycine), responsables d'un nombre important d'infections nosocomiales dans le monde . Le groupe trifluorométhyle dans ces composés joue un rôle crucial dans leur activité antimicrobienne.

Traitement des bactéries résistantes aux médicaments

Les dérivés de pyrazole synthétisés de This compound ont des valeurs de concentration minimale inhibitrice (CMI) aussi basses que 0,25 µg/mL, ce qui indique leur fort potentiel en tant que nouveaux antibiotiques pour lutter contre les infections bactériennes résistantes aux antibiotiques . Ces composés sont particulièrement efficaces contre les bactéries Gram-positives planctoniques et ont été identifiés comme bactéricides contre les persistants du SARM .

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact with various enzymes and receptors

Mode of Action

It’s known that the trifluoromethyl group often contributes to the bioactivity of pharmaceuticals by enhancing binding affinity, metabolic stability, and lipophilicity . The compound might interact with its targets through hydrogen bonding, van der Waals forces, or other types of molecular interactions .

Biochemical Pathways

It’s worth noting that trifluoromethyl-containing compounds have been found to influence various biological processes, such as transmembrane anion transport .

Pharmacokinetics

The presence of the trifluoromethyl group can potentially enhance the compound’s metabolic stability and bioavailability .

Result of Action

Compounds with similar structures have been found to exhibit various biological activities, such as growth inhibition of drug-resistant bacteria .

Action Environment

The action, efficacy, and stability of 3,5-Bis(trifluoromethyl)-DL-phenylalanine can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances . For instance, the efficiency of biocatalytic processes involving similar compounds has been found to increase in certain deep-eutectic solvents .

Analyse Biochimique

Biochemical Properties

3,5-Bis(trifluoromethyl)-DL-phenylalanine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including proteases and kinases, due to its structural similarity to natural amino acids. The trifluoromethyl groups enhance the compound’s hydrophobicity, which can influence its binding affinity to enzyme active sites. For instance, 3,5-Bis(trifluoromethyl)-DL-phenylalanine has been shown to inhibit certain proteases by mimicking the natural substrate and occupying the enzyme’s active site .

Cellular Effects

The effects of 3,5-Bis(trifluoromethyl)-DL-phenylalanine on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 3,5-Bis(trifluoromethyl)-DL-phenylalanine has been observed to modulate the activity of signaling proteins such as kinases, leading to alterations in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, 3,5-Bis(trifluoromethyl)-DL-phenylalanine exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to enzyme active sites, where it can act as an inhibitor or activator depending on the enzyme. The trifluoromethyl groups contribute to the compound’s binding affinity by forming hydrophobic interactions with the enzyme’s active site residues. Additionally, 3,5-Bis(trifluoromethyl)-DL-phenylalanine can influence gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Bis(trifluoromethyl)-DL-phenylalanine can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3,5-Bis(trifluoromethyl)-DL-phenylalanine is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term exposure to this compound has been associated with sustained alterations in cellular signaling and gene expression, which can impact cellular function .

Dosage Effects in Animal Models

The effects of 3,5-Bis(trifluoromethyl)-DL-phenylalanine in animal models are dose-dependent. At low doses, the compound can modulate enzyme activity and cellular signaling without causing significant toxicity. At higher doses, 3,5-Bis(trifluoromethyl)-DL-phenylalanine can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

3,5-Bis(trifluoromethyl)-DL-phenylalanine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450s, which facilitate its biotransformation into various metabolites. These metabolic pathways can influence the compound’s bioavailability and activity within the body. Additionally, 3,5-Bis(trifluoromethyl)-DL-phenylalanine can affect metabolic flux by modulating the activity of key enzymes involved in metabolic processes .

Transport and Distribution

The transport and distribution of 3,5-Bis(trifluoromethyl)-DL-phenylalanine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by amino acid transporters, which facilitate its uptake into cells. Once inside the cell, 3,5-Bis(trifluoromethyl)-DL-phenylalanine can interact with intracellular binding proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 3,5-Bis(trifluoromethyl)-DL-phenylalanine is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects. Post-translational modifications, such as phosphorylation or ubiquitination, can also impact the compound’s localization and activity within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)-DL-phenylalanine typically involves the introduction of trifluoromethyl groups onto a phenylalanine precursor. One common method is the trifluoromethylation of phenylalanine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride in the presence of a base like potassium carbonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethylating agent.

Industrial Production Methods: Industrial production of 3,5-Bis(trifluoromethyl)-DL-phenylalanine may involve more scalable processes such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is

Activité Biologique

3,5-Bis(trifluoromethyl)-DL-phenylalanine (BTFA) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of BTFA, including its neuroprotective effects, interactions with receptors, and implications in medicinal chemistry.

Chemical Structure and Properties

BTFA is characterized by the presence of two trifluoromethyl groups attached to the phenyl ring of phenylalanine. This modification significantly impacts its electronic properties and hydrophobicity, which are crucial for its biological activity. The trifluoromethyl groups enhance the compound's lipophilicity, potentially increasing its ability to cross biological membranes and interact with target sites.

Neuroprotective Effects

Recent studies have indicated that BTFA exhibits significant neuroprotective properties. In vitro experiments demonstrated that BTFA can protect neuroblastoma cell lines (SH-SY5Y and IMR-32) from neurotoxic agents such as 6-hydroxydopamine (6-OHDA). The compound reduced the release of lactate dehydrogenase (LDH), indicating a decrease in cell death due to oxidative stress . Furthermore, BTFA was found to lower levels of reactive oxygen species (ROS) in these cells, suggesting its potential as an antioxidant agent.

Receptor Interaction

BTFA has been studied for its role as a competitive antagonist at AMPA receptors, which are critical for synaptic transmission and plasticity in the central nervous system. The structure-activity relationship investigations revealed that substitutions on the phenyl ring significantly influence binding affinity and selectivity towards AMPA receptors over NMDA receptors . Such interactions may have implications for developing treatments for neurological disorders characterized by excitotoxicity.

Case Studies

- Neuroprotection Against Oxidative Stress : A study involving SH-SY5Y cells treated with 100 µM 6-OHDA showed that pre-treatment with BTFA significantly reduced cell death compared to control groups. The protective effect was attributed to its ability to mitigate ROS accumulation .

- Anticonvulsant Potential : In vivo tests demonstrated that BTFA exhibited anticonvulsant activity in models of induced seizures. The compound's mechanism appears to involve modulation of glutamatergic signaling pathways, which are often dysregulated in epilepsy .

Pharmacological Implications

The unique properties of BTFA suggest several pharmacological applications:

- Neurodegenerative Diseases : Given its neuroprotective effects, BTFA may serve as a candidate for treating conditions like Parkinson's disease or Alzheimer's disease, where oxidative stress plays a significant role.

- Pain Management : Its activity at AMPA receptors suggests potential use in managing neuropathic pain by modulating excitatory neurotransmission.

Data Summary

The following table summarizes key findings related to the biological activity of BTFA:

Propriétés

IUPAC Name |

2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F6NO2/c12-10(13,14)6-1-5(3-8(18)9(19)20)2-7(4-6)11(15,16)17/h1-2,4,8H,3,18H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTMNIDBMOGRKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371183 | |

| Record name | 3,5-Bis(trifluoromethyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237076-69-6 | |

| Record name | 3,5-Bis(trifluoromethyl)phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=237076-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 237076-69-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.